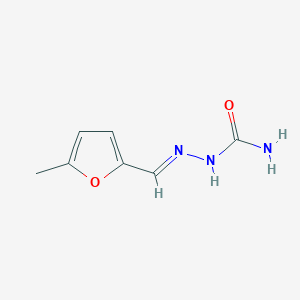

5-Methyl-2-furaldehyde semicarbazone

描述

Significance of Semicarbazones in Chemical and Biological Research

Semicarbazones are recognized for their broad spectrum of biological activities, which has made them a focal point of extensive research in medicinal chemistry. core.ac.uknumberanalytics.com Studies have revealed that these compounds possess a range of therapeutic potentials, including antimicrobial, anticonvulsant, anticancer, antiviral, and anti-inflammatory properties. numberanalytics.comnih.gov

The biological prowess of semicarbazones is often linked to their ability to coordinate with metal ions. core.ac.uk This chelation can modify the compound's lipophilicity, which influences its ability to enter cells. core.ac.uk In many instances, the resulting metal complex is more biologically active than the free semicarbazone ligand. core.ac.uk

A notable area of investigation for semicarbazones is their anticonvulsant activity. nih.govacs.org Research suggests that the anticonvulsant effect of semicarbazones is associated with the presence of an aryl binding site, a hydrogen bonding domain, and an electron donor group, which are thought to interact with sodium ion channels. nih.gov

Furthermore, various semicarbazone derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi. core.ac.uknanoient.org For instance, some synthesized semicarbazones have shown promising results against both Gram-positive and Gram-negative bacteria. tandfonline.com The mechanism of action can involve the metal complex itself being the active agent or acting as a vehicle for the ligand to become the cytotoxic agent. core.ac.uk

The diverse biological activities of semicarbazones have positioned them as promising candidates for the development of new therapeutic agents. numberanalytics.com

Overview of 5-Methyl-2-furaldehyde Semicarbazone as a Furan (B31954) Derivative

This compound is a specific derivative belonging to the broader class of semicarbazones. Its chemical structure is characterized by a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This furan ring is substituted at the 5-position with a methyl group and at the 2-position with a semicarbazone moiety.

The synthesis of this compound typically involves the reaction of 5-methyl-2-furaldehyde with semicarbazide (B1199961) hydrochloride. 5-methyl-2-furaldehyde, also known as 5-methylfurfural (B50972), is an organic compound that can be derived from cellulose (B213188) products. wikipedia.org It is a member of the furan class of compounds and is characterized by a formyl group at the 2-position and a methyl group at the 5-position of the furan ring. ebi.ac.uk

As a furan derivative, this compound is part of a family of compounds that have been investigated for various biological activities. For instance, derivatives of 5-nitro-2-furaldehyde (B57684) have been studied for their antimicrobial and antifungal properties. nih.govresearchgate.net The presence of the furan ring in conjunction with the semicarbazone functional group makes this compound a compound of interest for further chemical and biological research.

Below is a data table summarizing the key properties of the parent aldehyde, 5-Methyl-2-furaldehyde.

| Property | Value |

| IUPAC Name | 5-methylfuran-2-carbaldehyde |

| Synonyms | 5-Methyl-2-furaldehyde, 5-methylfurfural, 2-Formyl-5-methylfuran |

| CAS Number | 620-02-0 |

| Chemical Formula | C6H6O2 |

| Molar Mass | 110.11 g/mol |

| Boiling Point | 187-189 °C |

| Density | ~1.107 g/mL at 25 °C |

This data is compiled from multiple sources. wikipedia.orgnist.govnih.gov

属性

CAS 编号 |

81961-80-0 |

|---|---|

分子式 |

C7H9N3O2 |

分子量 |

167.17 g/mol |

IUPAC 名称 |

[(Z)-(5-methylfuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C7H9N3O2/c1-5-2-3-6(12-5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4- |

InChI 键 |

MSTHBAMBCYWTLJ-WTKPLQERSA-N |

SMILES |

CC1=CC=C(O1)C=NNC(=O)N |

手性 SMILES |

CC1=CC=C(O1)/C=N\NC(=O)N |

规范 SMILES |

CC1=CC=C(O1)C=NNC(=O)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Reactivity of 5 Methyl 2 Furaldehyde Semicarbazone

Condensation Reactions for Semicarbazone Synthesis

The primary and most direct method for synthesizing 5-Methyl-2-furaldehyde semicarbazone is the condensation reaction between 5-Methyl-2-furaldehyde and a semicarbazide (B1199961) salt, typically semicarbazide hydrochloride. This reaction is a classic example of imine formation, where the nucleophilic nitrogen of the semicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a tetrahedral carbinolamine intermediate, which then undergoes dehydration to yield the final C=N double bond of the semicarbazone.

The efficiency and yield of the condensation reaction are highly dependent on the chosen reaction conditions. Optimization strategies focus on maximizing the rate of formation while minimizing side reactions or decomposition.

Solvent System: A mixture of ethanol (B145695) and water is commonly employed. odinity.com 5-Methyl-2-furaldehyde exhibits good solubility in ethanol, while the semicarbazide hydrochloride and buffer salts are soluble in water. This biphasic or co-solvent system facilitates the interaction between reactants.

Temperature: The reaction is often initiated at room temperature or slightly below (0-2°C) to control the initial exothermic reaction, and may be gently warmed to drive the reaction to completion. odinity.com Some procedures, particularly those aimed at rapid synthesis, may utilize heating for short periods. odinity.com

pH Control: Maintaining an optimal pH is critical. The reaction requires a mildly acidic environment to facilitate the dehydration of the carbinolamine intermediate, but a pH that is too low will protonate the semicarbazide nucleophile, rendering it unreactive. researchgate.net

Stoichiometry: Using a slight excess of the semicarbazide can help to drive the equilibrium towards the product. The reaction is reversible, and the removal of water or precipitation of the product semicarbazone, which is often less soluble than the reactants, enhances the yield.

Solvent-Free Conditions: An effective yield enhancement strategy involves performing the condensation under solvent-free conditions, for instance, by grinding the reactants together. This method can significantly reduce reaction times and simplify purification, offering a greener alternative to solvent-based syntheses. ijcce.ac.ir

The following table summarizes the impact of various parameters on the synthesis.

| Parameter | Condition | Effect on Reaction | Rationale |

| pH | Mildly Acidic (pH 4-6) | Optimal Rate | Balances the need for carbonyl activation and catalyst protonation with maintaining the nucleophilicity of semicarbazide. researchgate.net |

| Temperature | 0°C to 80°C | Controls Rate & Selectivity | Lower temperatures can favor the kinetic product, while higher temperatures provide energy to overcome the activation barrier for the thermodynamically stable product. odinity.com |

| Solvent | Ethanol/Water | Facilitates Reaction | Solubilizes both the organic aldehyde and the inorganic semicarbazide salt and buffer. odinity.com |

| Catalyst | Acid or Nucleophile | Increases Rate | Acid catalysis promotes the dehydration step, while nucleophilic catalysis creates a more reactive intermediate. ed.ac.uknih.gov |

Catalysis is a cornerstone of optimizing semicarbazone formation. The reaction is subject to both general acid and nucleophilic catalysis.

General Acid Catalysis: The rate-limiting step at neutral pH is typically the acid-catalyzed dehydration of the carbinolamine intermediate. researchgate.netacs.org General acids, provided by buffer components like dihydrogen phosphate (B84403) (H₂PO₄⁻) or various organic acids, donate a proton to the hydroxyl group of the intermediate, converting it into a better leaving group (H₂O). nih.gov Studies on substituted benzaldehydes show a Brønsted coefficient α of approximately 0.80 for this step, indicating a late, product-like transition state for the proton transfer. researchgate.net

Nucleophilic Catalysis: Aniline and its derivatives are effective nucleophilic catalysts for semicarbazone formation. ed.ac.uknih.gov The mechanism involves the rapid, reversible formation of a highly reactive Schiff base (or iminium ion) intermediate between the catalyst and 5-Methyl-2-furaldehyde. This intermediate is then attacked by the semicarbazide in a transimination reaction, which is faster than the direct attack of semicarbazide on the aldehyde. acs.orgnih.gov This form of catalysis allows the reaction to proceed efficiently at or near neutral pH. ed.ac.uk

Buffer Systems: Buffer systems, such as potassium phosphate or sodium acetate, are crucial for maintaining the optimal pH range. odinity.comgoogle.com By preventing the solution from becoming too acidic or basic, they ensure that a sufficient concentration of the free semicarbazide base is available for the initial nucleophilic attack while also providing the general acid catalyst needed for the dehydration step. researchgate.net

Post-Synthetic Modifications and Derivative Synthesis

Post-synthetic modification refers to chemical transformations performed on the this compound molecule after its initial synthesis. These modifications can target the furan (B31954) ring, the semicarbazone moiety, or the methyl group to create a diverse range of derivatives.

The this compound molecule possesses several sites susceptible to redox reactions.

Oxidation:

Oxidative Cleavage/Deprotection: The semicarbazone group can be viewed as a protecting group for the aldehyde. Treatment with certain oxidizing agents, such as gaseous nitrogen dioxide (NO₂/N₂O₄), can oxidatively cleave the C=N bond, regenerating the parent 5-Methyl-2-furaldehyde. ijcce.ac.ir This reaction is a pathway to reverse the synthesis.

Furan Ring Oxidation: The furan ring itself can be susceptible to oxidation, potentially leading to ring-opened products, though this often requires harsh conditions. The oxidation of the parent aldehyde, 5-methyl-2-furaldehyde, can lead to the corresponding 5-methyl-2-furoic acid. researchgate.net Similar transformations on the semicarbazone derivative would depend on the relative reactivity of the furan ring versus the semicarbazone moiety.

Reduction:

C=N Bond Reduction: The imine-like double bond (C=N) of the semicarbazone can be selectively reduced using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This would yield the corresponding 5-methyl-2-furfuryl semicarbazide.

Aldehyde Group Reduction (via parent aldehyde): For context, the reduction of the parent aldehyde, 5-Methyl-2-furaldehyde, yields 5-methylfurfuryl alcohol, a valuable chemical intermediate. wikipedia.org

While direct substitution on the pre-formed this compound is not widely reported, the synthesis of derivatives with substitutions on the furan ring is readily achieved by using appropriately substituted furaldehydes in the initial condensation step. Facile synthetic routes to a wide range of 5-substituted-2-furaldehydes have been developed, primarily involving palladium-catalyzed cross-coupling reactions with 5-bromo-2-furaldehyde (B32451) as a starting material. nih.gov

Examples of coupling reactions to generate precursors for substituted semicarbazones include:

Suzuki-Miyaura Coupling: Reaction of 5-bromo-2-furaldehyde with various arylboronic acids. researchgate.net

Stille Coupling: Reaction with organotin reagents. researchgate.net

Negishi Coupling: Utilization of organozinc reagents to couple with 5-bromo-2-furaldehyde. nih.gov

By first synthesizing a 5-aryl or 5-heteroaryl-2-furaldehyde via these methods, a subsequent condensation with semicarbazide would yield a diverse library of 5-substituted-2-furaldehyde semicarbazone derivatives.

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgthermofisher.com The semicarbazone moiety contains N-H bonds that can participate in this reaction, allowing for the derivatization of the this compound backbone.

The terminal -NH₂ group of the semicarbazone is the most likely site to act as the amine component. In a typical application, this primary amine group could react with formaldehyde and a C-H acidic compound (e.g., a ketone, alkyne, or phenol) to append a new substituent onto the terminal nitrogen of the semicarbazone.

A plausible reaction scheme is as follows: R-NH₂ + CH₂O + R'-H → R-NH-CH₂-R' + H₂O Where:

R-NH₂ is the this compound (reacting at the terminal NH₂).

CH₂O is formaldehyde.

R'-H is a compound with an active hydrogen.

This application provides a powerful tool for introducing additional functional groups and increasing the molecular complexity of the parent semicarbazone, leading to the synthesis of novel Mannich bases derived from the this compound scaffold. revistabionatura.comresearchgate.net

Industrial Scale-Up Considerations for Semicarbazone Production

The transition from laboratory-scale synthesis to the industrial production of this compound involves a distinct set of challenges and considerations. The primary goal is to develop a process that is not only economically viable but also safe, efficient, and environmentally sustainable. Key factors in this scale-up process include the sourcing and quality of raw materials, optimization of reaction conditions for large-volume reactors, and efficient downstream processing for product isolation and purification.

A critical initial consideration is the production of the precursor, 5-methyl-2-furaldehyde. This aldehyde is commonly derived from biomass sources, such as sucrose, through acid-catalyzed dehydration. orgsyn.org Industrial synthesis must therefore manage the challenges associated with this process, including the use of corrosive mineral acids and the formation of significant quantities of waste by-products, often referred to as humins. orgsyn.org The purification of the crude 5-methyl-2-furaldehyde, typically involving extraction and vacuum distillation, is essential to ensure the purity of the starting material, which directly impacts the yield and quality of the final semicarbazone product. orgsyn.org

The condensation reaction itself—reacting 5-methyl-2-furaldehyde with semicarbazide hydrochloride—requires careful optimization for a large-scale setting. While laboratory procedures may be straightforward, industrial reactors have different heat and mass transfer characteristics.

Key Process Parameters for Industrial Synthesis:

Reactor Design and Material: The reaction is typically performed in jacketed, glass-lined or stainless steel reactors that allow for precise temperature control. Given the potential use of acidic catalysts, material compatibility is crucial to prevent corrosion.

Solvent Selection: Solvent choice is critical for managing reaction kinetics, product solubility, and environmental impact. While traditional syntheses may use various organic solvents, modern industrial processes increasingly favor "green" solvents to minimize environmental footprint. geneseo.edu Studies on similar semicarbazone syntheses have demonstrated the effectiveness of solvents like ethyl lactate, which is derivable from renewable resources. technologypublisher.com The selection must also consider factors like solvent recovery and recycling to improve process economics.

Temperature and Reaction Control: Semicarbazone formation is an exothermic reaction. Effective heat management is paramount on a large scale to prevent runaway reactions and the formation of impurities. The rate of reagent addition is often controlled to manage the rate of heat generation. The reaction rate and yield are also highly dependent on pH, with an optimal range generally between 3 and 5. numberanalytics.com

Product Isolation and Purification: A significant advantage of many semicarbazones is their tendency to be highly crystalline, stable solids. researchgate.net This property facilitates isolation on an industrial scale. The product can often be precipitated directly from the reaction mixture upon completion or cooling. Industrial-scale filtration equipment, such as a Nutsche filter dryer, can then be used to isolate the solid product. Subsequent washing steps are designed to remove residual reactants, catalysts, and solvents.

Waste Management: A comprehensive industrial process must account for all waste streams. This includes the acidic aqueous waste from the condensation step and the humins and spent acids generated during the synthesis of the 5-methyl-2-furaldehyde precursor. orgsyn.org Treatment and disposal of this waste are significant operational and environmental considerations.

Recent research into alternative synthetic methodologies, such as solvent-free synthesis using ball-milling, has shown high efficiency at the laboratory scale. researchgate.netijcce.ac.ir While scaling this technology for bulk chemical production presents challenges, it points toward future possibilities for more sustainable and efficient industrial processes that reduce solvent use and simplify work-up procedures. The successful scale-up of vanillin (B372448) semicarbazone synthesis from gram to multi-hundred-gram scales highlights the feasibility of producing these compounds in larger quantities with appropriate process development. technologypublisher.com

The following table summarizes the key parameters and considerations for the industrial-scale production of this compound.

| Parameter | Industrial Scale-Up Consideration | Rationale / Key Challenge |

| Raw Materials | High-purity 5-methyl-2-furaldehyde; Semicarbazide Hydrochloride | Purity of furaldehyde precursor is critical for final product quality. Precursor synthesis involves managing significant by-product formation (humins). orgsyn.org |

| Reactor | Jacketed, glass-lined or stainless steel reactor (e.g., 1,000L - 10,000L) | Allows for precise temperature control of exothermic reaction; corrosion resistance to potential acid catalysts is necessary. |

| Solvent | Selection based on efficiency, safety, cost, and environmental impact (e.g., "green" solvents like ethyl lactate). geneseo.edu | Minimizing environmental footprint and ensuring worker safety are key drivers. Solvent recovery and recycling are crucial for economic viability. |

| Catalyst | Typically acid-catalyzed (e.g., acetic acid). nih.gov | pH control is essential for optimal reaction rate and yield. numberanalytics.com Catalyst must be easily removed or neutralized in downstream processing. |

| Process Control | Controlled addition of reagents; rigorous monitoring of temperature and pH. | Prevents thermal runaway from the exothermic reaction; ensures consistent product quality and maximizes yield. |

| Isolation | Crystallization and precipitation followed by filtration. | Semicarbazones are often crystalline, simplifying solid-liquid separation on a large scale using equipment like Nutsche filters. researchgate.net |

| Purification | Washing of the filter cake with appropriate solvents. | To remove unreacted starting materials, catalyst residues, and reaction solvent. |

| Drying | Industrial dryers (e.g., vacuum tray dryer, paddle dryer). | To achieve the required final product specifications, removing residual moisture and wash solvents. |

| Waste Stream | Management of spent solvents and acidic aqueous waste. | Environmental regulations require proper treatment and disposal of all process waste streams, which adds to the overall cost. |

Synthesis, spectral characterization, and biological activity of some transition metal complexes with this compound The ligand, this compound (L), and its complexes with Co(II), Ni(II), Cu(II), Cd(II) and Hg(II) have been synthesized and characterized by elemental analysis, molar conductance, magnetic susceptibility measurements, and IR, 1H NMR, and electronic spectral studies. The ligand (L) acts as a neutral tridentate ONO donor. The complexes are found to have the general formula [M(L)Cl2] where M = Co(II), Ni(II), Cu(II), Cd(II) and Hg(II). All the complexes are non-electrolytes. On the basis of the above studies, a six-coordinated distorted octahedral geometry has been proposed for all the complexes. The ligand and its metal complexes were screened for their antimicrobial activity. The metal complexes are found to be more active than the ligand. The minimum inhibitory concentration (MIC) of the compounds was also determined.

Coordination Chemistry of 5 Methyl 2 Furaldehyde Semicarbazone and Its Metal Complexes

Modulation of Biological Activities through Metal Coordination

The biological activity of semicarbazone ligands is often significantly enhanced upon coordination with metal ions. This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory. mdpi.com According to these theories, chelation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex. This increased lipophilicity facilitates the diffusion of the complex through the lipid layers of cell membranes, enhancing its uptake by cells and, consequently, its biological efficacy.

While specific studies on the biological activity of 5-Methyl-2-furaldehyde semicarbazone metal complexes are not extensively documented, general trends observed for structurally similar furan-based Schiff base and semicarbazone complexes can provide valuable insights. It is a well-established principle that metal complexes can exhibit greater biological potency than the free ligands from which they are synthesized. chemmethod.com

Research on various transition metal complexes of Schiff bases derived from furan (B31954) derivatives has consistently shown that the complexes possess enhanced antimicrobial properties compared to the free ligands. For example, the antimicrobial screening of metal complexes of furfural (B47365) Schiff base derivatives against pathogenic microbes like Escherichia coli, Staphylococcus aureus, and Candida albicans has demonstrated that the metal chelates are more potent inhibitors. chemmethod.com This increased activity is attributed to the combined effect of the metal ion and the ligand, where the metal ion can disrupt cellular processes, and the ligand acts as a vehicle for delivering the metal ion to the site of action.

The following table summarizes typical findings on the enhancement of antimicrobial activity upon complexation for related semicarbazone and Schiff base complexes.

| Compound Type | Organism | Typical Activity of Ligand (Inhibition Zone in mm) | Typical Activity of Metal Complex (Inhibition Zone in mm) |

| Semicarbazone Ligand | S. aureus | 8-12 | 15-25 |

| Metal Complex | E. coli | 7-11 | 14-22 |

| Semicarbazone Ligand | C. albicans | 6-10 | 12-20 |

Electronic and Optical Properties of Semicarbazone Metal Complexes

The electronic and optical properties of this compound are expected to be significantly altered upon complexation with metal ions. The formation of coordinate bonds between the ligand and the metal ion introduces new electronic transitions, which are reflected in the UV-Visible spectra of the complexes.

The electronic spectra of the free semicarbazone ligand typically exhibit absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* transitions within the aromatic furan ring and the imine group. rasayanjournal.co.in Upon complexation, these bands may undergo a shift in wavelength (either a bathochromic or hypsochromic shift) due to the coordination of the ligand to the metal ion.

More significantly, the electronic spectra of the metal complexes often display new absorption bands in the visible region. These bands are generally assigned to d-d electronic transitions within the metal d-orbitals or to charge transfer transitions. The d-d transitions are characteristic of the specific metal ion and the geometry of the coordination sphere. dalalinstitute.com For instance, octahedral and tetrahedral complexes will exhibit distinct patterns of d-d absorption bands. researchgate.net

Charge transfer transitions can occur from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). These transitions are typically more intense than d-d transitions and can contribute to the color of the complexes. The energy of these charge transfer bands provides information about the electronic interaction between the metal and the ligand.

The magnetic properties of the metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. Magnetic susceptibility measurements can be used to determine the magnetic moment of a complex, which in turn provides information about its electronic configuration and geometry. du.edu.eg For example, a high-spin octahedral Co(II) complex would be expected to have a different magnetic moment than a low-spin square planar Ni(II) complex.

The table below presents hypothetical electronic spectral data and magnetic moments for potential metal complexes of this compound, based on typical values for similar complexes. researchgate.net

| Metal Complex (Hypothetical) | Geometry | Key UV-Vis Bands (nm) | Assignment | Magnetic Moment (B.M.) |

| [Cu(L)₂]Cl₂ | Square Planar | ~280, ~350, ~620 | π → π, n → π, d-d | ~1.8 |

| [Ni(L)₂]Cl₂ | Octahedral | ~275, ~360, ~580, ~950 | π → π, n → π, d-d | ~3.1 |

| [Co(L)₂]Cl₂ | Tetrahedral | ~285, ~355, ~680 | π → π, n → π, d-d | ~4.5 |

| [Zn(L)₂]Cl₂ | Tetrahedral | ~280, ~350 | π → π, n → π | Diamagnetic |

L represents the this compound ligand.

Furthermore, lanthanide complexes with organic ligands are known for their characteristic luminescence properties. aimspress.comaimspress.com If this compound were to form complexes with lanthanide ions, it could potentially act as an "antenna," absorbing UV radiation and transferring the energy to the central lanthanide ion, which would then emit light at its characteristic wavelengths. This process, known as the antenna effect, can lead to intense and sharp emission bands, making such complexes suitable for applications in lighting and bio-imaging.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 Furaldehyde Semicarbazone

Vibrational Spectroscopy for Functional Group Analysis

An analysis using infrared (IR) and Raman spectroscopy would typically be presented here to identify the characteristic vibrational modes of the molecule's functional groups. Data would be provided in a table format, detailing the vibrational frequencies (in cm⁻¹) and their assignments to specific bond stretches (e.g., N-H, C=O, C=N, C-N) and bending vibrations within the semicarbazone moiety and the 5-methylfuran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopic data would be used to confirm the molecular structure of 5-Methyl-2-furaldehyde semicarbazone. A data table would list the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., singlet, doublet, multiplet), and the coupling constants (J) in Hertz. This information would allow for the precise assignment of each hydrogen and carbon atom in the structure, confirming the connectivity of the 5-methylfuran ring to the semicarbazone side chain.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry data would verify the molecular weight of the compound. The analysis would focus on the molecular ion peak (M⁺) and the characteristic fragmentation pattern. A table would list the mass-to-charge ratios (m/z) of significant fragments, which would provide insights into the compound's structure and the stability of its different parts under ionization.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

If a single crystal of the compound had been successfully grown and analyzed, this section would present the definitive three-dimensional structure. Key crystallographic data, such as the crystal system, space group, and unit cell dimensions, would be tabulated. Furthermore, a table of selected bond lengths and angles would provide precise details about the molecular geometry, conformation, and any intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational Chemistry Approaches in 5 Methyl 2 Furaldehyde Semicarbazone Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide insights into various molecular properties, including the distribution of electron density, molecular orbital energies, and spectroscopic characteristics.

HOMO-LUMO Gap Analysis and Intramolecular Charge Transfer Investigations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For a related compound, 2-acetyl-5-methylfuransemicarbazone, the HOMO-LUMO gap has been calculated, providing a reference for the electronic behavior of similar structures. In the case of furfural (B47365) semicarbazone, another related molecule, DFT calculations have been employed to analyze the HOMO and LUMO energies, which are fundamental to understanding its stability and potential for intramolecular charge transfer (ICT). These studies help in correlating the electronic structure with the potential bioactivity of the compound.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Furfural Semicarbazone (FSC) calculated using DFT/B3LYP method.

| Parameter | 6-31++G(d,p) | 6-311++G(d,p) |

| HOMO energy (eV) | -6.21 | -6.25 |

| LUMO energy (eV) | -1.54 | -1.62 |

| Energy gap (eV) | 4.67 | 4.63 |

Data sourced from studies on the related compound furfural semicarbazone.

Prediction of Spectroscopic Parameters

DFT calculations are also a reliable tool for predicting the spectroscopic properties of molecules, such as vibrational frequencies (FT-IR and FT-Raman). For the related furfural semicarbazone, theoretical calculations have been used to compute its vibrational spectra, and the results have shown good agreement with experimental data. This approach allows for the assignment of vibrational modes and a deeper understanding of the molecular structure. Although specific spectroscopic predictions for 5-Methyl-2-furaldehyde semicarbazone are not extensively documented, the methodologies applied to similar semicarbazones provide a framework for such investigations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, which is often expressed as a docking score. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies of other furaldehyde derivatives, molecular docking has been used to screen compounds against various enzymes to identify potential inhibitors.

While specific docking studies for this compound are not widely published, it is a candidate for such analysis against targets like fungal or bacterial enzymes to explore its potential antimicrobial properties.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis helps in understanding the crystal packing and stability by identifying key interactions such as hydrogen bonds and van der Waals forces.

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. Different properties can be mapped onto this surface, such as d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds.

For related heterocyclic compounds, Hirshfeld surface analysis has been instrumental in identifying significant intermolecular interactions that govern their crystal structures. This technique could be applied to this compound to understand how it packs in the solid state and to identify the dominant forces that hold the crystal lattice together.

Theoretical Studies on Reaction Mechanisms and Thermodynamics

Theoretical studies, often employing DFT, are valuable for elucidating reaction mechanisms and understanding the thermodynamics of chemical processes. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, which helps in understanding the kinetics and feasibility of a particular reaction pathway.

For furan (B31954) derivatives, theoretical investigations have been conducted to study their reactions with radicals, providing insights into their atmospheric chemistry and combustion properties. These studies calculate the rate constants and activation energies for various reaction channels, such as hydrogen abstraction or addition reactions.

Quantum Chemical Calculations for Corrosion Inhibition Mechanisms

Quantum chemical calculations are frequently used to study the mechanism of corrosion inhibition by organic molecules. These calculations can determine various parameters, such as the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and Mulliken charges, which are correlated with the inhibition efficiency of a compound.

A good corrosion inhibitor typically has a high HOMO energy, which indicates a greater ability to donate electrons to the metal surface, and a low LUMO energy, which suggests the ability to accept electrons from the metal. A small HOMO-LUMO gap is also often associated with higher inhibition efficiency.

Studies on thiosemicarbazide (B42300) derivatives have shown a strong correlation between these quantum chemical parameters and their experimental corrosion inhibition efficiencies. These findings suggest that this compound, with its heteroatoms (N and O) and π-electrons, could potentially act as a corrosion inhibitor, and its effectiveness could be predicted using similar quantum chemical approaches.

Mechanistic Insights into the Biological Activity of 5 Methyl 2 Furaldehyde Semicarbazone

Enzymatic Target Interactions: Focus on Cathepsin B Inhibition

Semicarbazones are recognized as inhibitors of cysteine proteases, a family of enzymes that includes Cathepsin B. google.comgoogle.com Cathepsin B is a lysosomal protease that is often overexpressed in various pathological conditions, including cancer, where it contributes to tumor invasion and metastasis. Its inhibition is therefore a key therapeutic strategy.

The inhibitory mechanism of semicarbazones against cysteine proteases like Cathepsin B is centered on the reactivity of the semicarbazone's "warhead" functionality with the enzyme's active site. nih.gov The active site of a cysteine protease contains a highly reactive cysteine thiolate residue. The proposed mechanism involves the nucleophilic attack of this cysteine thiolate on an electrophilic carbon atom within the semicarbazone structure. nih.gov This interaction can lead to the formation of a reversible tetrahedral intermediate, effectively blocking the active site and preventing the enzyme from binding to its natural substrates. nih.gov

An alternative, though related, mechanism suggests that under certain physiological conditions, some semicarbazones may function as prodrugs. drugbank.com In this scenario, the semicarbazone undergoes hydrolysis to release a highly reactive aldehyde. This parent aldehyde is a potent inhibitor of the cysteine protease, forming a stable covalent bond with the active site cysteine. While this has been demonstrated for inhibitors of the related enzyme Cathepsin K, it represents a plausible mechanism for other cathepsins as well. drugbank.com Therefore, 5-Methyl-2-furaldehyde semicarbazone likely exerts its inhibitory effect on Cathepsin B either through direct, reversible binding to the active site or by acting as a delivery vehicle for the parent aldehyde, 5-Methyl-2-furaldehyde.

Mechanisms of Antimicrobial Efficacy

The antimicrobial properties of this compound are derived from the combined structural features of the furan (B31954) ring and the semicarbazone moiety. The furan nucleus is a recognized pharmacophore present in many compounds with potent biological activity. nih.govresearchgate.net Semicarbazones, as a class, exhibit broad-spectrum activity against various bacterial and fungal pathogens. pharmatutor.org

The precise mechanisms of antimicrobial action are multifaceted and can include:

Enzyme Inhibition and Metal Chelation: Semicarbazones are effective chelating agents, meaning they can bind to essential metal ions. pharmatutor.org These metal ions often serve as cofactors for microbial enzymes. By sequestering these ions, the semicarbazone can disrupt critical metabolic pathways, leading to the inhibition of microbial growth. The complexation of the semicarbazone with metals can also lead to the formation of more potent antimicrobial agents. researchgate.net

Disruption of Cell Wall Integrity: The structural properties of the molecule, particularly the presence of hydrophilic or lipophilic groups, can influence its ability to interact with and penetrate microbial cell membranes. For some semicarbazone derivatives, the presence of hydrophilic substituents is thought to enhance their activity against gram-negative bacteria by facilitating passage through porin channels in the outer membrane. nih.gov

Selective Inhibition of Microbial Processes: The furan component and its derivatives can selectively inhibit microbial growth and modify enzyme functions crucial for the pathogen's survival. nih.gov This can involve interference with processes such as DNA synthesis or cellular respiration.

Pathways of Cytotoxicity in Cancer Cell Lines: Induction of Apoptosis

A significant area of research for semicarbazone derivatives is their potential as anticancer agents. Studies on structurally related compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells. nih.govnih.gov The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. jst.go.jpresearchgate.net

Research indicates that semicarbazones primarily trigger the intrinsic (mitochondrial-mediated) pathway of apoptosis. nih.govnih.gov This pathway involves a cascade of molecular events:

Mitochondrial Disruption: The compound induces a decrease in the mitochondrial membrane potential (MMP), compromising the integrity of the mitochondria. nih.gov

Modulation of Apoptotic Proteins: This is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes apoptosis. nih.gov

Caspase Activation: The disruption of the mitochondria leads to the release of cytochrome c, which in turn activates a cascade of cysteine proteases known as caspases. A key event is the activation of procaspase-3 into its active form, caspase-3, which is an executioner caspase that carries out the final stages of cell death. nih.govjst.go.jp

Cell Cycle Arrest: In addition to inducing apoptosis, some semicarbazone derivatives have been shown to cause cell cycle arrest, often in the G1 or Sub-G1 phase, which prevents cancer cells from proliferating. jst.go.jpresearchgate.net

These events culminate in the characteristic morphological changes of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, leading to the elimination of the cancer cell. nih.gov

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Steroidal Semicarbazone Derivative (7f) | HepG2 (Liver) | 3.58 | nih.gov |

| Steroidal Semicarbazone Derivative (7j) | HepG2 (Liver) | 3.52 | nih.govnih.gov |

| Phenyl Semicarbazone Derivative (11q) | HT29 (Colon) | 0.32 | jst.go.jp |

| Phenyl Semicarbazone Derivative (11s) | MDA-MB-231 (Breast) | 0.89 | jst.go.jp |

| Furan-Based Derivative (7) | MCF-7 (Breast) | 2.96 | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Semicarbazone Derivatives

The biological activity of semicarbazones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies, which correlate specific structural features with biological effects, are crucial for optimizing these compounds as therapeutic agents. wikipedia.org For furan-based semicarbazones, several structural elements have been identified as key modulators of activity.

The Semicarbazone Core: The intact semicarbazone moiety (C=N-NH-C=O) is generally considered essential for bioactivity. Modifications to this core, such as methylation at the N2-position, can be tolerated without significant loss of potency, but its fundamental structure is required. nih.gov

Substituents on the Furan Ring: The nature and position of substituents on the 5-membered furan ring significantly influence the compound's biological profile. Studies on related furan-based thiosemicarbazones have shown that adding a strong electron-withdrawing group, such as a nitro group (-NO2) at the 5-position, dramatically increases antibacterial activity. researchgate.netulima.edu.pe Conversely, a trifluoromethyl group (-CF3) at the same position was found to enhance antifungal activity. researchgate.netulima.edu.pe The methyl group in this compound also plays a role in defining its specific activity profile.

Substituents on the Terminal Nitrogen: Modifications to the terminal nitrogen of the semicarbazone group can also impact activity. For example, attaching different phenyl rings to this position can fine-tune the compound's potency and selectivity against different targets. Studies have revealed that specific substitution patterns, such as a 2,6-dimethylphenyl group, can be optimal for certain inhibitory activities. nih.gov

These SAR insights demonstrate that the biological effects of this compound can be systematically modified by altering its chemical structure, allowing for the rational design of more potent and selective derivatives for specific therapeutic applications.

| Core Structure | Substituent Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Furan-thiosemicarbazone | 5-nitro group on furan ring | Significantly enhanced antibacterial activity | researchgate.netulima.edu.pe |

| Furan-thiosemicarbazone | 5-trifluoromethyl group on furan ring | Enhanced antifungal activity | researchgate.netulima.edu.pe |

| Semicarbazone | N4-2,6-dimethylphenyl group | Optimal for anthrax toxin inhibition | nih.gov |

| Hydroxy Semicarbazone | Hydrophilic substituents on aryl ring | Important for antibacterial activity (especially Gram-negative) | nih.gov |

Emerging Applications of 5 Methyl 2 Furaldehyde Semicarbazone in Materials Science and Analytical Chemistry

Development of Polymeric Materials Incorporating Semicarbazone Moieties

The integration of furan-based compounds into polymers is a rapidly growing field, driven by the desire to replace petroleum-based materials with sustainable alternatives. nih.gov 5-Hydroxymethylfurfural (HMF), a close relative of 5-methylfurfural (B50972), is a versatile precursor for a variety of monomers used in the synthesis of polyesters, polyamides, and polyurethanes. pvamu.eduresearchgate.net The aldehyde group present in 5-methyl-2-furaldehyde provides a reactive site for forming the semicarbazone, which can then be incorporated into polymer structures.

The semicarbazone moiety (–CH=N-NH-C(=O)NH₂) introduces additional nitrogen and oxygen atoms into the polymer chain, which can significantly alter the material's properties. These atoms can act as hydrogen bond donors and acceptors, potentially increasing the polymer's thermal stability and mechanical strength. Furthermore, these sites can serve as ligands for metal ion coordination, opening possibilities for creating functional materials such as catalysts, sensors, or materials with specific optical properties.

Research into furan-based polymers has demonstrated that monomers like 2,5-bis(hydroxymethyl)furan (BHMF) can be used to create a wide range of polymeric materials, including polyesters and epoxy resins. nih.govresearchgate.net By modifying the furan (B31954) monomer with a semicarbazone group, new classes of functional polymers can be synthesized. For example, poly(β-thioether esters) have been synthesized from HMF derivatives through thiol-Michael addition polymerization, yielding materials with high molecular weights that are suitable for applications like hot-melt adhesives. rsc.org Incorporating the 5-methyl-2-furaldehyde semicarbazone structure into such polymer backbones is a promising strategy for developing advanced, bio-based functional materials.

Advanced Applications in Corrosion Inhibition

The protection of metals from corrosion is a critical industrial challenge, and the development of effective, environmentally friendly corrosion inhibitors is a key area of research. Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons are often effective inhibitors, as they can adsorb onto the metal surface and form a protective barrier.

This compound possesses several structural features that make it a promising candidate for corrosion inhibition. The furan ring provides a source of π-electrons, while the semicarbazone group contains multiple nitrogen and oxygen atoms that can act as active centers for adsorption onto a metal surface. researchgate.net Studies on similar compounds, such as 5-nitro-2-furaldehyde (B57684) semicarbazone and other furan derivatives, have demonstrated significant efficacy in preventing the corrosion of mild steel in acidic environments. researchgate.netscilit.comdntb.gov.ua

The mechanism of inhibition involves the adsorption of the inhibitor molecules on the metal, blocking the active sites where corrosion occurs. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. mdpi.com The formation of a protective film displaces water molecules and aggressive ions (like chloride) from the metal surface, thereby reducing the corrosion rate. Research on related Schiff base derivatives of furfural (B47365) has shown excellent inhibition efficiencies, often exceeding 90%, particularly at optimized concentrations. researchgate.net The effectiveness of these inhibitors is typically evaluated using gravimetric (weight loss) methods and electrochemical techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP). researchgate.net

Below is a data table summarizing the inhibition efficiency of related furan and semicarbazone compounds on mild steel in acidic media, illustrating the potential of this class of molecules.

| Inhibitor Compound | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Furfural-Chitosan Schiff Base | 500 ppm | 1 M HCl | 83.84 | |

| Furfural-Chitosan Nanohybrid | 500 ppm | 1 M HCl | 95.01 | |

| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | 500 ppm | 1 M HCl | 97.00 | mdpi.com |

| 5,5'-((1Z,1'Z)-(1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(1,3,4-thiadiazole-2-thiol) (PBB) | 0.5 mM | 1 M HCl | 93.60 | researchgate.net |

Analytical Reagents for Aldehyde and Ketone Quantification

Semicarbazones are crystalline derivatives formed by the reaction of an aldehyde or a ketone with semicarbazide (B1199961). This reaction is a well-established method in classical organic analysis for the identification and characterization of carbonyl compounds. ontosight.ai The formation of a stable, solid semicarbazone with a sharp melting point provides a reliable means of identifying an unknown aldehyde or ketone.

The principle can be extended to quantitative analysis. The reaction between a carbonyl compound and a reagent like semicarbazide leads to the formation of a semicarbazone derivative, which can be quantified using various analytical techniques. Because the semicarbazone structure often contains a chromophore (a part of the molecule responsible for its color), its concentration can be determined spectrophotometrically by measuring its absorbance at a specific wavelength. acs.org

In this context, this compound serves as the specific, stable product that allows for the quantification of its parent aldehyde, 5-methyl-2-furaldehyde. nih.govebi.ac.uk Analytical methods such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) have been developed for the precise quantification of 5-methylfurfural in various samples, including foodstuffs like vinegar. nih.gov The derivatization to a semicarbazone can enhance the stability and chromatographic behavior of the analyte, facilitating more accurate and sensitive measurements.

Solubility and Phase Behavior Studies in Different Solvent Systems

The solubility of a compound is a fundamental physical property that dictates its application in various chemical processes, including synthesis, extraction, and formulation. The solubility of this compound is determined by the interplay between its nonpolar furan ring with a methyl group and its polar semicarbazone moiety.

The parent compound, 5-methyl-2-furaldehyde, is reported to be slightly soluble in water but soluble in organic solvents and oils. nih.gov The addition of the semicarbazone group (–CH=N-NH-C(=O)NH₂) increases the polarity of the molecule due to the presence of N-H and C=O bonds, which can participate in hydrogen bonding. This generally decreases its solubility in nonpolar solvents while potentially increasing its solubility in polar protic solvents compared to the parent aldehyde. A related compound, 5-nitro-2-furaldehyde semicarbazone, is described as soluble in organic solvents, with alkaline aqueous solutions developing a dark orange color. ontosight.aiosha.gov

Understanding the solubility and phase behavior is crucial for applications such as corrosion inhibition, where the inhibitor must be soluble in the treatment medium, and for polymer synthesis, where solvent choice affects reaction kinetics and polymer properties.

The following table summarizes the known solubility characteristics of the parent aldehyde, which provides a basis for predicting the behavior of its semicarbazone derivative.

| Compound | Solvent | Solubility Description | Reference |

|---|---|---|---|

| 5-Methyl-2-furaldehyde | Water | Slightly soluble (3.3 g/100mL) | wikipedia.orgnih.gov |

| 5-Methyl-2-furaldehyde | Ethanol (B145695) | Miscible | nih.gov |

| 5-Methyl-2-furaldehyde | Oils | Soluble | nih.gov |

| 5-Nitro-2-furaldehyde semicarbazone | Organic Solvents | Soluble | ontosight.ai |

| 5-Nitro-2-furaldehyde semicarbazone | Alkaline Aqueous Solutions | Soluble (forms dark orange solution) | osha.gov |

Future Perspectives and Interdisciplinary Research Directions

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating the discovery and optimization of bioactive molecules like 5-Methyl-2-furaldehyde semicarbazone. researchgate.netnih.gov Computational methods, ranging from quantum mechanics (QM) to molecular dynamics (MD), can provide deep insights into molecular structure, properties, and interactions at an atomic level, guiding experimental design and interpreting results. nih.govnih.gov

Table 1: Computational Approaches in Drug Discovery

| Methodology | Application | Potential Insights for this compound |

|---|---|---|

| Quantum Mechanics (QM) | Elucidating electronic structure, reaction mechanisms, and spectroscopic properties. nih.gov | Predicting reactivity, understanding electronic distribution, and interpreting spectroscopic data. researchgate.net |

| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a target protein. jbcpm.comnih.gov | Identifying potential biological targets and understanding binding modes to inform the design of more potent derivatives. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules and their complexes over time. nih.gov | Assessing the stability of ligand-protein complexes and exploring conformational changes upon binding. |

By employing these computational tools, researchers can screen virtual libraries of this compound derivatives to prioritize candidates for synthesis and biological evaluation. jbcpm.com For instance, docking studies could predict the binding affinity of these compounds to specific enzymes or receptors, while MD simulations could validate the stability of these interactions. nih.govjbcpm.com This integrated approach can significantly reduce the time and cost associated with drug discovery and development. Furthermore, computational studies can aid in understanding the structure-activity relationships (SAR) of furan-based compounds, providing a rational basis for the design of new derivatives with enhanced efficacy. researchgate.netnih.govmdpi.commdpi.com

Exploration of Novel Derivatives for Enhanced Efficacy

The versatility of the semicarbazone scaffold provides a fertile ground for the synthesis of novel derivatives of this compound with potentially enhanced biological activities. nih.govnumberanalytics.comresearchgate.netresearchgate.netnih.gov The general structure of semicarbazones, featuring an aromatic system linked to the semicarbazone moiety, allows for systematic modifications to explore structure-activity relationships. nih.gov

Key areas for derivatization include:

Modification of the Furan (B31954) Ring: Introducing different substituents on the furan ring can influence the electronic properties and steric hindrance of the molecule, potentially impacting its biological activity.

Alterations to the Semicarbazide (B1199961) Moiety: Modifications to the terminal amino group of the semicarbazide can affect its chelating properties and hydrogen bonding capabilities, which are often crucial for biological function.

Introduction of Different Aryl or Heterocyclic Groups: Replacing the methyl group at the 5-position of the furan ring with other functional groups could lead to derivatives with novel biological profiles.

Recent research on other semicarbazone derivatives has demonstrated that such modifications can lead to compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. nih.govnumberanalytics.com The synthesis of a library of novel this compound derivatives, followed by comprehensive biological screening, could uncover lead compounds for various therapeutic applications.

Green Chemistry Approaches in Semicarbazone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. geneseo.eduhakon-art.com The synthesis of this compound and its derivatives can benefit from the adoption of these eco-friendly methodologies.

Traditional methods for semicarbazone synthesis often involve the use of volatile and hazardous organic solvents and may require catalysts that are difficult to recover and reuse. hakon-art.com Green alternatives that have been successfully applied to the synthesis of other semicarbazones include:

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, often with mechanical grinding or ball-milling, can significantly reduce waste and energy consumption. ijcce.ac.irresearchgate.net

Use of Green Solvents: Replacing conventional solvents with environmentally benign alternatives such as water, ethanol (B145695), ethyl lactate, or dimethyl isosorbide (B1672297) can improve the safety and sustainability of the synthesis. geneseo.eduhakon-art.comtechnologypublisher.com Ethyl lactate, for example, is an FDA-approved food additive, and dimethyl isosorbide is used in cosmetic formulations. technologypublisher.com

Catalyst-Free Synthesis: Developing synthetic protocols that proceed efficiently without the need for a catalyst simplifies the reaction setup and purification process, reducing waste generation. hakon-art.com

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

The application of these green chemistry principles to the synthesis of this compound would not only make the process more environmentally friendly but could also lead to more efficient and cost-effective production methods. rsc.orgacs.orgorganic-chemistry.orgresearchgate.netmdpi.comhse.ru

常见问题

Q. What are the standard synthetic routes for preparing 5-methyl-2-furaldehyde semicarbazone, and how do reaction conditions influence yield?

The compound is synthesized via a condensation reaction between 5-methyl-2-furaldehyde and semicarbazide. Acid catalysis (e.g., acetic acid) is typically employed, with pH and temperature affecting reaction kinetics and purity. Sodium acetate is often added to buffer the medium, optimizing nucleophilic attack by semicarbazide . Yields can be improved by refluxing in ethanol or methanol under inert conditions to prevent oxidation .

Q. How is structural characterization of this compound performed?

Techniques include:

Q. What safety precautions are recommended for handling this compound?

Limited toxicological data exist, but standard precautions for semicarbazones apply: use PPE (gloves, lab coat), avoid inhalation, and work in a fume hood. Stability under storage (2–8°C, dry) is confirmed, but decomposition products are not fully characterized .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity?

Comparative studies with analogs (e.g., thiosemicarbazones, hydrazones) reveal that:

- The semicarbazone group enhances metal chelation, influencing antimicrobial activity.

- Substituents on the furan ring (e.g., nitro groups) increase electronegativity, improving DNA-binding or enzyme inhibition .

- Example: Replacement with a thiosemicarbazone moiety in analogs alters membrane permeability in bacterial strains .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in MIC values or toxicity profiles may arise from:

- Strain variability : Use standardized strains (e.g., C. albicans ATCC 90028) and CLSI/M27-A protocols .

- Solubility differences : Employ DMSO controls (<1% v/v) to avoid solvent interference.

- Assay design : Combine disk diffusion, broth microdilution, and flow cytometry for mode-of-action validation .

Q. How can computational methods guide the design of this compound derivatives?

- DFT calculations : Predict intramolecular charge transfer (ICT) and HOMO-LUMO gaps, correlating with bioactivity .

- Molecular docking : Screen against target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) to prioritize synthetic targets .

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C–H···O) critical for crystal packing and stability .

Q. What are the challenges in studying metal complexes of this semicarbazone?

- Coordination geometry : Tridentate (N,N,O) binding is common, but spectroscopic (UV-Vis, EPR) and single-crystal studies are required to confirm geometry .

- Bioactivity modulation : Cu(II) and Zn(II) complexes often show enhanced antimicrobial activity but may increase cytotoxicity. Balance via chelation strength and ligand field effects .

Q. How do non-covalent interactions influence the material properties of semicarbazone derivatives?

- π-π stacking and hydrogen bonding in crystalline phases enhance thermal stability.

- Charge transport via π-conjugated systems enables semiconductor behavior, with conductivity tunable via substituents (e.g., methoxy groups) .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。